

analytical challenges in characterizing 4-(N-Boc-amino)-1,6-heptanedioic acid

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Compound of Interest

Compound Name: 4-(N-Boc-amino)-1,6-heptanedioic acid

Cat. No.: B1450450

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Technical Support Center: 4-(N-Boc-amino)-1,6-heptanedioic Acid

Welcome to the technical support center for **4-(N-Boc-amino)-1,6-heptanedioic acid**. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is **4-(N-Boc-amino)-1,6-heptanedioic acid** and what are its common applications?

4-(N-Boc-amino)-1,6-heptanedioic acid is a synthetic amino acid derivative.^{[1][2][3][4][5]} Its structure features a seven-carbon chain with carboxylic acid groups at both ends (a heptanedioic acid, or pimelic acid, backbone) and a Boc-protected amine at the 4-position.^{[1][2]} The Boc (tert-butyloxycarbonyl) group is a common protecting group in peptide synthesis, which can be removed under acidic conditions.^{[2][6]} This bifunctional molecule, with two carboxylic acids and a protected amine, can be used as a linker or building block in the synthesis of more complex molecules, such as peptides, peptidomimetics, and for creating branched structures in drug development and materials science.^[2]

Q2: What are the basic physicochemical properties of this compound?

While extensive experimental data for this specific molecule is not readily available in the public domain, we can summarize its key properties based on supplier information.

Property	Value	Source
CAS Number	848242-88-6	[1][2][4][5]
Molecular Formula	C12H21NO6	[1][2]
Molecular Weight	275.3 g/mol	[1][2]
Purity	Typically >96%	[1][2]
Appearance	Solid	Inferred
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Solubility in aqueous solutions will be pH-dependent due to the two carboxylic acid groups.	Inferred

Q3: Are there any specific storage recommendations for this compound?

For long-term stability, it is recommended to store **4-(N-Boc-amino)-1,6-heptanedioic acid** at -20°C.[2] For short-term use, refrigeration at 4°C is acceptable. The compound should be kept in a tightly sealed container to protect it from moisture.

Troubleshooting Guides

HPLC Analysis Issues

Problem: Poor peak shape (tailing or fronting) during reverse-phase HPLC analysis.

- Possible Cause 1: Inappropriate mobile phase pH. The two carboxylic acid groups on the molecule have different pKa values. If the mobile phase pH is close to one of these pKa values, you can get a mixed population of ionized and non-ionized species, leading to poor peak shape.

- Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa values of the carboxylic acids. For this di-acid, a low pH (e.g., pH 2.5-3) using an additive like trifluoroacetic acid (TFA) or formic acid will fully protonate the carboxylates, leading to better retention and sharper peaks on a C18 column.
- Possible Cause 2: Secondary interactions with the stationary phase. The free amine (if deprotected) or the Boc-protected amine can have secondary interactions with residual silanols on the silica-based stationary phase.
- Solution: Use a high-purity, end-capped HPLC column. Adding a competing base, like triethylamine (TEA), to the mobile phase in small concentrations (0.1%) can also help to mitigate these interactions.

Problem: Difficulty in separating enantiomers.

- Possible Cause: The molecule is chiral, and a standard achiral HPLC method will not separate the R and S enantiomers.
- Solution: Chiral HPLC is necessary for enantiomeric separation.^{[7][8][9]}
 - Chiral Stationary Phases (CSPs): Columns based on macrocyclic glycopeptides (like teicoplanin or ristocetin A) have been shown to be effective for separating Boc-protected amino acids.^{[7][8]} Reversed-phase conditions are generally a good starting point for these columns.^[7]
 - Pre-column Derivatization: An alternative is to derivatize the molecule with a chiral reagent (like Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral reverse-phase column.^[9]

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Caption: Troubleshooting workflow for common HPLC issues.

NMR Spectroscopy Issues

Problem: Broad peaks in the ¹H NMR spectrum.

- Possible Cause 1: Presence of rotamers. The amide bond of the Boc group can exhibit restricted rotation, leading to the presence of two rotamers in solution. This can cause broadening or duplication of signals for protons near the Boc-protected amine.
- Solution: Acquiring the NMR spectrum at an elevated temperature (e.g., 50-80 °C) can increase the rate of rotation around the amide bond, often causing the distinct signals to coalesce into a single, sharper peak.
- Possible Cause 2: Aggregation. The molecule has two carboxylic acids and a Boc group, which can participate in intermolecular hydrogen bonding, leading to aggregation and broad peaks, especially at higher concentrations.
- Solution: Try acquiring the spectrum at a lower concentration. Using a more polar, hydrogen-bond-disrupting solvent like DMSO-d₆ may also help.

Problem: Difficulty assigning carbonyl peaks in the ¹³C NMR spectrum.

- Possible Cause: The molecule has three carbonyl carbons: two from the carboxylic acids and one from the Boc group. Their chemical shifts can be similar and are sensitive to the solvent environment.^[10]
- Solution:
 - Typical Chemical Shift Ranges: The carboxylic acid carbonyls are expected to appear around 170-180 ppm, while the Boc carbonyl typically appears around 155 ppm.^[11]
 - 2D NMR: Use 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) to correlate the carbonyl carbons to nearby protons. For example, the Boc carbonyl should show a correlation to the t-butyl protons. The carboxylic acid carbonyls will show correlations to the protons on the adjacent methylene groups.

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Caption: Decision tree for troubleshooting NMR spectroscopy issues.

Mass Spectrometry Issues

Problem: No molecular ion $[M+H]^+$ is observed in ESI-MS.

- Possible Cause: In positive ion mode, protonation might be suppressed. In negative ion mode, you are more likely to see $[M-H]^-$ due to the acidic nature of the molecule.
- Solution: Switch to negative ion mode electrospray ionization (ESI-). You should expect to see a prominent ion at m/z 274.3, corresponding to $[M-H]^-$. You may also see the doubly charged ion $[M-2H]^{2-}$ at m/z 136.6.

Problem: Observing an unexpected ion at $[M-99]^+$ or $[M-55]^+$ in positive ion mode.

- Possible Cause: The Boc group is known to be labile under certain mass spectrometry conditions. You may be observing the loss of the entire tert-butyl group ($[M-57+H]^+$) or isobutylene ($[M-100+H]^+$). The peak at $[M-99]^+$ would correspond to the loss of isobutylene and a proton from the molecule. The $[M-55]^+$ corresponds to the loss of the tert-butyl group.
- Solution: This is a characteristic fragmentation of Boc-protected compounds. Use gentler ionization conditions if possible. Also, consider forming adducts, such as the sodium adduct $[M+Na]^+$ at m/z 298.3, which can be more stable.

Experimental Protocols

General Protocol for Reverse-Phase HPLC Analysis

This is a starting point for method development. Optimization will be required.

Parameter	Recommended Condition
Column	C18, 2.1 x 100 mm, 2.7 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% to 95% B over 10 minutes
Flow Rate	0.4 mL/min
Column Temperature	30 °C
Detection	UV at 210-220 nm or CAD/ELSD
Injection Volume	2 μ L
Sample Preparation	Dissolve sample in a 50:50 mixture of Acetonitrile:Water

General Protocol for NMR Sample Preparation

- ^1H NMR: Dissolve approximately 5 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD).
- ^{13}C NMR: Dissolve approximately 20 mg of the compound in 0.7 mL of the chosen deuterated solvent.[\[11\]](#) If solubility is an issue, DMSO-d_6 is a good starting choice due to its ability to dissolve polar molecules.[\[11\]](#)

General Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute this stock solution to approximately 10 $\mu\text{g/mL}$ with the initial mobile phase conditions.
- Ionization Mode: Start with negative ion mode (ESI-).
- Mass Range: Scan from m/z 100 to 500.

- Expected Ions (Negative Mode): $[M-H]^-$ at m/z 274.3, $[M-2H]^{2-}$ at m/z 136.6.
- Expected Ions (Positive Mode): $[M+H]^+$ at m/z 276.3, $[M+Na]^+$ at m/z 298.3. Fragmentation ions corresponding to the loss of the Boc group may also be present.

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